22-Hydroxydocosanoic acid

描述

属性

IUPAC Name |

22-hydroxydocosanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h23H,1-21H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPVZXPSTLXWCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

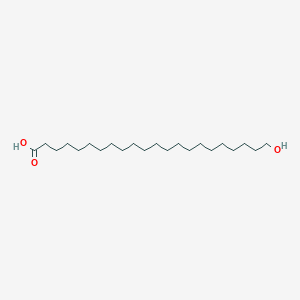

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415255 |

Source

|

| Record name | 22-hydroxydocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-45-6 |

Source

|

| Record name | 22-hydroxydocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 22-Hydroxydocosanoic Acid: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid, also known as ω-hydroxybehenic acid or phellonic acid, is a long-chain omega-hydroxy fatty acid. It is a key monomer in the complex biopolymer suberin, which forms protective barriers in various plant tissues.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its extraction, synthesis, and analysis, and an exploration of its biological roles, particularly in the context of plant biology and potential applications in skincare.

Chemical and Physical Properties

This compound is a saturated fatty acid with a hydroxyl group at the terminal (ω) position. Its chemical structure consists of a 22-carbon chain with a carboxylic acid group at one end and a primary alcohol at the other. This bifunctional nature allows it to form polyester (B1180765) linkages in polymers like suberin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C22H44O3 | [3][4] |

| Molecular Weight | 356.58 g/mol | [3][4] |

| CAS Number | 506-45-6 | [4] |

| Appearance | Solid | [5] |

| Boiling Point | 491.6 °C at 760 mmHg | [6] |

| Density | 0.929 g/cm³ | [6] |

| Flash Point | 265.2 °C | [6] |

| Solubility | Soluble in chloroform. Practically insoluble in water. | [5][7] |

| Melting Point | Not available (N/A) in most literature. For comparison, the parent compound, docosanoic acid, has a melting point of 79.95 °C. | [6][8] |

| Storage Temperature | -20 °C | [5] |

Natural Occurrence and Biological Significance

Role in Suberin Biopolymer

This compound is a primary aliphatic monomer of suberin, a complex polyester found in the cell walls of certain plant tissues like the periderm (cork), root endodermis, and seed coats.[1][2] Suberin acts as a protective barrier, regulating water and solute transport and defending against pathogens.[1][9][10] The biosynthesis of suberin involves the polymerization of long-chain fatty acids, ω-hydroxy fatty acids (like this compound), α,ω-dicarboxylic acids, and glycerol, along with phenolic compounds.[2]

References

- 1. Suberin Form & Function - Mark Bernards - Western University [uwo.ca]

- 2. researchgate.net [researchgate.net]

- 3. This compound [m.chemicalbook.com]

- 4. larodan.com [larodan.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chemsrc.com [chemsrc.com]

- 7. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. britannica.com [britannica.com]

- 9. Suberin - Wikipedia [en.wikipedia.org]

- 10. Alpha hydroxyacids modulate stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

22-Hydroxydocosanoic Acid: A Comprehensive Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid, also known as phellonic acid, is a long-chain omega-hydroxy fatty acid. It is a significant monomeric constituent of suberin, a complex lipophilic biopolymer found in the cell walls of various plant tissues. Suberin acts as a protective barrier, regulating water and solute transport and defending against pathogens. The presence and relative abundance of this compound and other suberin monomers are crucial for the structural integrity and function of these protective layers. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound.

Natural Occurrence and Quantitative Data

This compound is predominantly found in the suberin of various plants. The concentration of suberin, and consequently its monomeric composition, can vary depending on the plant species, tissue type, and environmental conditions. The following table summarizes the quantitative data on the occurrence of this compound and related suberin monomers in some key natural sources.

| Plant Species | Tissue | Suberin Content (% of Extractive-Free Tissue) | ω-Hydroxy Fatty Acids (% of Total Suberin Monomers) | This compound (% of Total ω-Hydroxy Acids or Suberin Monomers) | Reference(s) |

| Betula pendula (Silver Birch) | Outer Bark | 35 - 45% | Major Component | Not explicitly quantified | [1][2][3] |

| Quercus suber (Cork Oak) | Cork | ~40% | 45.0 - 48.1% | C22 ω-hydroxyacid is a significant component | [4] |

| Solanum tuberosum (Potato) | Periderm (Peel) | ~25% | ~32.7% (Methanolysis) | Not explicitly quantified, but C18 ω-hydroxyacids are dominant | [5][6] |

| Quercus ilex (Holm Oak) | Leaves, Roots, Wood | Present in suberin | Not explicitly quantified | Present as a suberin component | [7] |

| Acacia dealbata (Silver Wattle) | Not specified | Present as a lipophilic extract | Not explicitly quantified | Present | [7] |

Experimental Protocols

The analysis of this compound from natural sources involves a multi-step process encompassing extraction of soluble lipids, depolymerization of the suberin polymer, derivatization of the resulting monomers, and chromatographic analysis.

Protocol 1: Extraction of Soluble Lipids and Isolation of Extractive-Free Tissue

Objective: To remove non-polymeric lipids (waxes, free fatty acids, etc.) from the plant tissue to isolate the suberin-containing cell wall material.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., birch bark, potato peel) and grind it into a fine powder.

-

Soxhlet Extraction:

-

Place the powdered sample in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

-

Perform sequential extractions with solvents of increasing polarity. A typical sequence is:

-

Dichloromethane or chloroform (B151607) for 8-12 hours to remove waxes and other non-polar lipids.

-

Methanol or ethanol (B145695) for 8-12 hours to remove more polar compounds.

-

-

The resulting solid residue is the extractive-free tissue.

-

-

Drying: Dry the extractive-free tissue in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Depolymerization of Suberin

Objective: To break the ester bonds of the suberin polymer to release its constituent monomers, including this compound.

Methodology: Alkaline Hydrolysis

-

Reaction Setup:

-

To the dried extractive-free tissue, add a solution of 1 M NaOH or KOH in 95% ethanol or methanol. Use a solid-to-liquid ratio of approximately 1:10 (w/v).

-

Reflux the mixture at 80-90°C for 2-4 hours under an inert atmosphere (e.g., nitrogen).

-

-

Hydrolysate Recovery:

-

After cooling, filter the reaction mixture to remove the solid residue.

-

Acidify the filtrate to pH 2-3 with 6 M HCl. This will precipitate the fatty acids.

-

Extract the acidified solution three times with diethyl ether or dichloromethane.

-

Combine the organic phases and wash with saturated NaCl solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude suberin monomers.

-

Protocol 3: Derivatization of Suberin Monomers for GC-MS Analysis

Objective: To convert the polar functional groups (carboxyl and hydroxyl) of the fatty acid monomers into volatile derivatives suitable for gas chromatography.

Methodology: Silylation

-

Sample Preparation: Dissolve a known amount of the dried crude suberin monomers in a small volume of pyridine (B92270) or another aprotic solvent.

-

Derivatization Reaction:

-

Add an excess of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). A typical ratio is 1:1 (v/v) of sample solution to silylating agent.

-

Heat the mixture in a sealed vial at 60-70°C for 30-60 minutes.

-

-

Sample Preparation for Injection: After cooling, the derivatized sample can be directly injected into the GC-MS or diluted with an appropriate solvent (e.g., hexane) if necessary.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the derivatized suberin monomers.

Methodology:

-

GC-MS System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, DB-5) coupled to a mass spectrometer.

-

Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

-

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-800.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Identification and Quantification:

-

Identify the trimethylsilyl (B98337) (TMS) derivative of this compound by its characteristic mass spectrum and retention time compared to an authentic standard or by interpretation of its fragmentation pattern.

-

Quantify the compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated with a standard of known concentration. An internal standard (e.g., dotriacontane) should be added before derivatization for accurate quantification.

-

Visualizations

Experimental Workflow for Analysis of this compound

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathways

Currently, there is no established evidence for the direct involvement of this compound in specific signaling pathways. Its primary role is understood to be a structural component of the suberin biopolymer, contributing to the physicochemical properties of protective plant barriers. Research in this area is ongoing, and future studies may elucidate more complex biological functions.

Conclusion

This compound is a key monomer in the suberin of several important plant species. This guide provides a consolidated resource for researchers, outlining its natural sources and providing detailed protocols for its extraction, isolation, and quantification. The methodologies described, particularly the combination of depolymerization and GC-MS analysis, represent the current standard for the characterization of suberin monomers. Further research is warranted to explore the full range of its natural occurrence and potential biological activities beyond its structural role.

References

- 1. cris.vtt.fi [cris.vtt.fi]

- 2. Suberin Fatty Acid Hydrolysates from Outer Birch Bark for Hydrophobic Coating on Aspen Wood Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suberin of potato (Solanum tuberosum var. Nikola): comparison of the effect of cutinase CcCut1 with chemical depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 22-Hydroxydocosanoic Acid in the Structural Integrity of Suberin

A Technical Guide for Researchers and Drug Development Professionals

Suberin, a complex lipophilic polyester (B1180765), serves as a critical protective barrier in various plant tissues, including roots, bark, and wound sites. Its unique structure, composed of distinct aliphatic and aromatic domains, imparts remarkable resistance to water loss, pathogen invasion, and environmental stresses.[1][2] A key constituent of the aliphatic domain is 22-Hydroxydocosanoic acid, a very-long-chain ω-hydroxy fatty acid that plays a fundamental role in the architecture and functionality of this essential biopolymer. This technical guide provides an in-depth exploration of the biosynthesis, structural significance, and experimental analysis of this compound within the suberin matrix.

Biosynthesis of this compound: A Multi-Step Enzymatic Cascade

The formation of this compound is a specialized metabolic process that begins with the synthesis of C16 and C18 fatty acids in the plastids.[3] These fatty acids are then transported to the endoplasmic reticulum, where a series of enzymatic reactions lead to the production of this C22 ω-hydroxy acid.

The biosynthetic pathway can be summarized in two major stages:

-

Fatty Acid Elongation: The initial C16 and C18 acyl-CoAs undergo elongation by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain, ultimately producing docosanoic acid (C22). Key enzymes in this process include β-ketoacyl-CoA synthases (KCS), β-ketoacyl-CoA reductases, β-hydroxyacyl-CoA dehydratases, and enoyl-CoA reductases.[3]

-

ω-Hydroxylation: The terminal methyl group of docosanoic acid is then hydroxylated to form this compound. This crucial step is catalyzed by cytochrome P450 monooxygenases, specifically those belonging to the CYP86B1 family.[3][4][5] These enzymes are responsible for the ω-hydroxylation of very-long-chain fatty acids (VLCFAs) destined for suberin deposition.[5][6] Studies in Arabidopsis thaliana have shown that the CYP86B1 gene is essential for the production of C22 and C24 ω-hydroxy acids in root and seed suberin.[3][5]

Incorporation and Structural Role in the Suberin Polymer

This compound, with its terminal hydroxyl and carboxyl groups, is a bifunctional monomer ideally suited for polyester formation. It is a fundamental building block of the aliphatic domain of suberin, contributing to the formation of a cross-linked, three-dimensional network.

The incorporation of this compound into the suberin polymer involves esterification reactions, primarily with glycerol. Glycerol, with its three hydroxyl groups, acts as a key cross-linking agent, allowing for the formation of a complex and highly branched polyester.[4] The carboxyl group of this compound can form an ester bond with one of the hydroxyl groups of glycerol, while its own hydroxyl group can be esterified to the carboxyl group of another suberin monomer, such as an α,ω-dicarboxylic acid.

Furthermore, the aliphatic domain, rich in this compound, is thought to be linked to the polyaromatic domain of suberin. This connection is often mediated by ferulic acid, which can form an ester linkage with the ω-hydroxyl group of this compound.[7] The phenolic nature of ferulic acid then allows for its incorporation into the polyaromatic matrix, effectively tethering the two domains together.[8][9] This integrated structure is crucial for the impermeability and mechanical strength of the suberized cell wall.

Quantitative Abundance of this compound in Suberin

The monomeric composition of suberin, including the abundance of this compound, varies significantly among plant species, tissues, and developmental stages. Generally, it is a prominent component in the suberin of barks and underground organs. The following table summarizes the quantitative data for this compound and other major aliphatic suberin monomers in selected plant species.

| Plant Species | Tissue | This compound (% of total aliphatic monomers) | Other Major Aliphatic Monomers | Reference |

| Quercus suber (Cork Oak) | Cork | Present, a major ω-hydroxy acid | 18-Hydroxyoctadec-9-enoic acid, 24-hydroxytetracosanoic acid, 9,10-epoxyoctadecane-1,18-dioic acid | [10][11] |

| Salix sp. (Willow) | Bark | ~10% (of fatty acids in 'Karin' cultivar) | 16-Hydroxyhexadecanoic acid, fatty acid methyl esters (C17-C19), dicarboxylic acids (C7-C16) | [12] |

| Arabidopsis thaliana | Root | Present, reduced in cyp86b1 mutants | C24 ω-hydroxyacids, C22 and C24 α,ω-dicarboxylic acids | [3][5] |

| Various Root Vegetables | Root | Present, C22 and C24 primary alcohols are major components | C16 and C18 dicarboxylic acids, 18-hydroxyoctadec-9-enoic acid | [13] |

Experimental Protocols for the Analysis of this compound in Suberin

The analysis of this compound in suberin requires the depolymerization of the suberin matrix followed by chromatographic separation and detection. The most common method is gas chromatography-mass spectrometry (GC-MS) of the derivatized suberin monomers.

Extraction and Depolymerization of Suberin

Objective: To isolate and break down the suberin polymer into its constituent monomers.

Materials:

-

Plant tissue (e.g., bark, root)

-

Methanol

-

Sodium methoxide (B1231860) or Potassium hydroxide (B78521)

-

Hydrochloric acid or Sulfuric acid

-

Dichloromethane (B109758) or n-heptane:toluene (1:1)

-

Internal standards (e.g., ω-pentadecalactone, heptadecanoic acid)

Protocol:

-

Wax Removal: The plant tissue is first exhaustively extracted with chloroform to remove solvent-soluble waxes.[14]

-

Delipidation: The remaining tissue is further extracted with a series of solvents (e.g., methanol, chloroform:methanol mixtures) to remove any remaining soluble lipids.[14]

-

Depolymerization (Methanolysis): The dried, delipidated tissue is then subjected to transesterification with sodium methoxide in methanol. This cleaves the ester bonds within the suberin polymer, releasing the fatty acid monomers as methyl esters.[14][15]

-

Acidification and Extraction: The reaction mixture is acidified (e.g., with HCl or H2SO4) and the suberin monomers are extracted into an organic solvent such as dichloromethane or a heptane:toluene mixture.[14][16]

Derivatization and GC-MS Analysis

Objective: To prepare the suberin monomers for analysis by gas chromatography-mass spectrometry.

Materials:

-

Suberin monomer extract

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine)

-

GC-MS system with a suitable column (e.g., HP-5MS)

Protocol:

-

Derivatization: The hydroxyl and carboxyl groups of the suberin monomers are derivatized, typically by silylation (e.g., with BSTFA), to increase their volatility for GC analysis.[18][19]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the individual monomers based on their boiling points and interactions with the column stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification based on their mass spectra.[1][18]

-

Quantification: The abundance of each monomer, including this compound, is determined by comparing its peak area in the chromatogram to that of a known amount of an internal standard.[18][20]

Conclusion

This compound is a cornerstone of the suberin polymer, contributing significantly to its structural integrity and barrier properties. Its biosynthesis via fatty acid elongation and subsequent ω-hydroxylation by cytochrome P450 enzymes highlights a key metabolic pathway in plant defense and adaptation. Understanding the role of this very-long-chain ω-hydroxy fatty acid and the methods for its analysis is crucial for researchers in plant biology, biochemistry, and for professionals in drug development exploring natural polymers for novel applications. The detailed methodologies provided in this guide offer a robust framework for the quantitative and qualitative analysis of this compound, facilitating further research into the intricate structure and function of suberin.

References

- 1. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

- 2. Cytochrome P450 Family Member CYP704B2 Catalyzes the ω -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxycinnamic acid-derived polymers constitute the polyaromatic domain of suberin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Composition of suberin extracted upon gradual alkaline methanolysis of Quercus suber L. cork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of structure and composition of suberin from the roots of carrot, parsnip, rutabaga, turnip, red beet, and sweet potato by combined gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2014092591A1 - Process for the extraction and purification of long-chain bi-functional suberin acids from cork - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of GDSL-domain proteins as key players for suberin polymerization and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Biosynthesis of 22-Hydroxydocosanoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid is a very-long-chain fatty acid (VLCFA) that plays a crucial role in the formation of protective barriers in plants, particularly as a component of the biopolymer suberin. Suberin is essential for controlling the movement of water and solutes and for protecting the plant against environmental stresses. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound, detailing the enzymatic steps, key genes, and experimental methodologies used to elucidate this pathway. The information is primarily based on studies in the model plant Arabidopsis thaliana.

Core Biosynthesis Pathway

The synthesis of this compound in plants is a two-stage process that occurs primarily in the endoplasmic reticulum (ER). The first stage involves the elongation of shorter fatty acid precursors to form docosanoic acid (C22:0). The second stage is the ω-hydroxylation of docosanoic acid to produce this compound.

Stage 1: Fatty Acid Elongation to Docosanoic Acid (C22:0)

The elongation of fatty acids is carried out by the fatty acid elongase (FAE) complex, a multienzyme system located in the ER. This complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The key enzyme determining the final chain length of the VLCFA is the β-ketoacyl-CoA synthase (KCS).

The elongation cycle consists of four sequential reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).

-

Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

-

Reduction: Catalyzed by enoyl-CoA reductase (ECR).

In Arabidopsis, several KCS isoforms have been identified with specificities for different chain lengths. The elongation from C20-CoA to C22-CoA is a critical step in the formation of docosanoic acid. Studies on Arabidopsis mutants have implicated KCS17 as a key enzyme in the elongation of C22 and C24 VLCFAs, particularly for the biosynthesis of seed coat suberin[1]. Knockout mutants of kcs17 show an accumulation of C22 VLCFA derivatives and a reduction in C24 derivatives, suggesting its role in elongating fatty acids beyond C22[1]. Other KCS enzymes, such as KCS1 and KCS2 , also contribute to the pool of VLCFAs[2].

Stage 2: ω-Hydroxylation of Docosanoic Acid

Once docosanoic acid (C22:0) is synthesized, it undergoes hydroxylation at the terminal (ω) carbon atom. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) that belong to the CYP86 family. These enzymes are also located in the ER.

In Arabidopsis, two key enzymes have been identified for this step:

-

CYP86A1 (HORST): This enzyme is a fatty acid ω-hydroxylase primarily involved in the synthesis of suberin monomers with chain lengths shorter than C20[3].

-

CYP86B1 (RALPH): This enzyme is crucial for the ω-hydroxylation of very-long-chain fatty acids, specifically C22 and C24, in both root and seed suberin[4][5]. Mutant analysis has shown that a deficiency in CYP86B1 leads to a significant reduction in C22 and C24 ω-hydroxyacids and their corresponding α,ω-dicarboxylic acids in suberin, with a concurrent accumulation of the C22 and C24 fatty acid precursors[4].

The overall pathway is depicted in the following diagram:

Quantitative Data

The following tables summarize the quantitative data on the composition of suberin monomers in wild-type and mutant Arabidopsis thaliana, highlighting the roles of key enzymes in the biosynthesis of this compound.

Table 1: Aliphatic Suberin Monomer Composition in Roots of Wild-Type and cyp86b1 Mutant Arabidopsis

| Monomer | Wild-Type (µg/g dry weight) | cyp86b1 Mutant (µg/g dry weight) | Fold Change |

| C22:0 Fatty Acid | 15.2 ± 2.1 | 45.3 ± 5.8 | +2.98 |

| 22-OH-Docosanoic Acid | 85.7 ± 9.3 | 5.1 ± 1.2 | -16.8 |

| C24:0 Fatty Acid | 8.1 ± 1.5 | 28.9 ± 4.1 | +3.57 |

| 24-OH-Tetracosanoic Acid | 42.3 ± 5.5 | 3.2 ± 0.8 | -13.2 |

| C22:0 α,ω-dicarboxylic acid | 120.5 ± 15.1 | 10.2 ± 2.5 | -11.8 |

Data adapted from studies on Arabidopsis root suberin composition, illustrating a significant decrease in this compound and accumulation of its precursor in the cyp86b1 mutant[4].

Table 2: Relative Abundance of C22 and C24 Suberin Monomers in Seed Coats of Wild-Type and kcs17 Mutant Arabidopsis

| Monomer Class | Wild-Type (relative abundance) | kcs17 Mutant (relative abundance) |

| C22 VLCFAs and derivatives | 1.0 | ~2.0 |

| C24 VLCFAs and derivatives | 1.0 | ~0.5 |

Data adapted from a study on the role of KCS17 in seed coat suberin synthesis, showing an increase in C22 derivatives and a decrease in C24 derivatives in the kcs17 mutant, indicating its role in elongation beyond C22[1].

Experimental Protocols

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, depolymerization, and analysis of suberin monomers from plant roots.

Objective: To identify and quantify the aliphatic monomers of suberin, including this compound.

Methodology:

-

Sample Preparation:

-

Harvest plant roots and wash thoroughly with water to remove soil particles.

-

Freeze-dry the root tissue and grind to a fine powder.

-

-

Lipid Extraction (Delipidation):

-

Extract the powdered root tissue sequentially with chloroform:methanol (B129727) (2:1, v/v), chloroform:methanol (1:2, v/v), and methanol to remove soluble lipids.

-

Dry the remaining cell wall residue.

-

-

Suberin Depolymerization (Transesterification):

-

To the dry, delipidated residue, add a solution of 1 M sodium methoxide (B1231860) in methanol.

-

Incubate at 60°C for 2 hours to cleave the ester bonds of the suberin polymer.

-

Neutralize the reaction with acetic acid.

-

-

Extraction of Monomers:

-

Extract the released fatty acid methyl esters (FAMEs) and other monomers with n-hexane.

-

Wash the hexane (B92381) phase with a saturated NaCl solution.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) to the residue.

-

Incubate at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the monomers.

-

Identify the compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.

-

Quantify the monomers using an internal standard (e.g., pentadecanoic acid) added at the beginning of the procedure.

-

Heterologous Expression and Functional Characterization of CYP86B1

This protocol outlines the expression of a plant cytochrome P450 enzyme in a heterologous system (e.g., Saccharomyces cerevisiae) to characterize its enzymatic activity.

Objective: To confirm the ω-hydroxylase activity of CYP86B1 on docosanoic acid.

Methodology:

-

Cloning:

-

Amplify the full-length coding sequence of CYP86B1 from plant cDNA.

-

Clone the amplified sequence into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

-

Yeast Transformation:

-

Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

-

Select for transformed yeast cells on appropriate selection media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective media with glucose.

-

Inoculate a larger culture with the starter culture and grow to mid-log phase.

-

Induce protein expression by transferring the cells to a medium containing galactose instead of glucose.

-

Continue to grow the culture for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cells in an extraction buffer containing protease inhibitors.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the isolated microsomes, docosanoic acid (substrate), NADPH (cofactor), and a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent.

-

Dry the extract and derivatize the products as described in the GC-MS protocol.

-

Analyze the products by GC-MS to identify the formation of this compound.

-

References

- 1. Tetracosanoic acids produced by 3-ketoacyl-CoA synthase 17 are required for synthesizing seed coat suberin in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity of Arabidopsis 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid omega-hydroxylase involved in suberin monomer biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP86B1 is required for very long chain omega-hydroxyacid and alpha, omega -dicarboxylic acid synthesis in root and seed suberin polyester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Isolation of 22-Hydroxydocosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxydocosanoic acid, a long-chain omega-hydroxy fatty acid, is a significant natural product with emerging applications in various scientific fields, including drug development and material science. This technical guide provides a comprehensive overview of its discovery, isolation from natural sources, and chemical synthesis. Detailed experimental protocols, quantitative data, and analytical characterization are presented to serve as a valuable resource for researchers.

Discovery

This compound, historically known as Phellonic acid, was first identified as a major component of cork, the outer bark of the cork oak tree (Quercus suber). It is a key monomer in the complex biopolymer suberin, which forms a protective layer in the cell walls of certain plant tissues, providing waterproofing and pathogen resistance. Its discovery is linked to the early chemical investigations of cork composition. While a singular definitive "discovery" paper is not readily identifiable in modern databases, its presence in suberin has been acknowledged for many decades in the context of natural product chemistry. It is also a significant component of the suberin found in the outer bark of birch trees (Betula species), such as Betula pendula and Betula verrucosa.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C22H44O3 | [2] |

| Molecular Weight | 356.58 g/mol | [2] |

| CAS Number | 506-45-6 | [2] |

| Appearance | White solid | [2] |

| Melting Point | 98-101 °C | |

| Solubility | Soluble in chloroform (B151607) and other organic solvents. | [2] |

Isolation from Natural Sources

The primary natural sources of this compound are the suberin-rich outer barks of cork oak and birch trees. The isolation process involves the depolymerization of suberin, followed by the purification of the constituent monomers. The abundance of this compound in the outer bark of Betula verrucosa Ehrh. has been reported to be approximately 14% of the dried outer bark.

Experimental Protocol: Isolation from Birch Bark

This protocol outlines the extraction and isolation of this compound from the outer bark of Betula pendula.

1. Preparation of Extractive-Free Bark:

-

Objective: To remove lipids and other extractives that are not part of the suberin polymer.

-

Procedure:

-

Grind the dried outer birch bark to a fine powder.

-

Perform sequential Soxhlet extraction with a series of solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381), followed by acetone, and then a more polar solvent like ethanol (B145695) or an ethanol/water mixture.

-

Continue each extraction until the solvent runs clear.

-

Dry the resulting extractive-free bark powder in a vacuum oven.

-

2. Depolymerization of Suberin by Alkaline Hydrolysis:

-

Objective: To break the ester bonds of the suberin polymer, releasing the monomeric fatty acids.

-

Procedure:

-

Reflux the extractive-free bark powder in a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) (e.g., 5% w/v) for several hours (typically 3-6 hours).

-

Alternatively, an alkaline hydrolysis using an aqueous or aqueous-ethanolic solution of a strong base like sodium hydroxide (NaOH) can be performed.

-

After cooling, acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid (HCl). This will protonate the carboxylate salts to their free acid form.

-

Filter the mixture to remove the solid bark residue.

-

3. Extraction of Suberin Monomers:

-

Objective: To separate the liberated fatty acids from the aqueous mixture.

-

Procedure:

-

Extract the acidified filtrate multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na2SO4).

-

Evaporate the solvent under reduced pressure to obtain a crude mixture of suberin fatty acids.

-

4. Purification of this compound:

-

Objective: To isolate this compound from the mixture of other fatty acids.

-

Procedure:

-

The crude extract can be purified using column chromatography on silica (B1680970) gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., hexane with an increasing percentage of ethyl acetate), is typically used.

-

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) can be employed. A mobile phase gradient of acetonitrile (B52724) and water is commonly used.[3]

-

Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC and combine the fractions containing the pure this compound.

-

Evaporate the solvent from the pure fractions to yield the final product.

-

Workflow for Isolation from Natural Sources

Chemical Synthesis

Chemical synthesis provides an alternative route to obtain this compound with high purity and allows for isotopic labeling.

Experimental Protocol: A Representative Synthesis

A common strategy for the synthesis of ω-hydroxy fatty acids involves the coupling of two smaller building blocks. The following is a representative protocol:

1. Preparation of a C11 Building Block:

-

Start with a commercially available 11-carbon ω-halo fatty acid, such as 11-bromoundecanoic acid.

2. Preparation of a C11 Building Block with a Protected Hydroxyl Group:

-

Protect the hydroxyl group of a C11 diol, for instance, by reacting one of the hydroxyl groups with a suitable protecting group (e.g., tetrahydropyranyl ether, THP).

3. Coupling Reaction:

-

Couple the two C11 building blocks. This can be achieved through various coupling reactions, such as a Grignard reaction or a cuprate-mediated coupling.

4. Deprotection and Oxidation:

-

Remove the protecting group from the hydroxyl function.

-

If necessary, perform a selective oxidation to convert a terminal functional group to the carboxylic acid.

5. Purification:

-

The final product is purified by crystallization or chromatography.

Synthetic Pathway Example

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid and hydroxyl groups are typically derivatized to increase volatility. A common derivatization procedure involves methylation of the carboxylic acid followed by trimethylsilylation of the hydroxyl group.

-

Derivatization:

-

Methylation: React the sample with diazomethane (B1218177) or by heating with methanolic HCl.

-

Trimethylsilylation: React the methyl ester with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Expected Fragmentation Pattern of Methyl 22-(trimethylsilyloxy)docosanoate:

-

The mass spectrum will show characteristic fragments resulting from the cleavage of the long alkyl chain and the loss of the trimethylsilyl (B98337) group.

-

A prominent peak corresponding to the loss of a methyl group from the trimethylsilyl moiety is often observed.

-

Other characteristic fragment ions will be present, allowing for unambiguous identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR:

-

A triplet corresponding to the methylene (B1212753) protons adjacent to the hydroxyl group.

-

A triplet corresponding to the methylene protons adjacent to the carboxylic acid group.

-

A large, broad multiplet for the long chain of methylene protons.

-

Signals for the hydroxyl and carboxylic acid protons, which may be broad and their chemical shifts can be concentration and solvent-dependent.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid.

-

A signal for the carbon bearing the hydroxyl group.

-

A series of signals for the methylene carbons in the long alkyl chain.

-

Quantitative Analysis

The quantification of this compound in natural extracts or synthetic mixtures is typically performed using GC-MS with an internal standard.

| Analytical Method | Typical Quantitative Data |

| GC-MS | Relative abundance in suberin extracts (e.g., % of total fatty acids). Concentration determined using a calibration curve with an internal standard. |

| HPLC | Purity assessment (e.g., >98%). Quantification using a calibration curve. |

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and characterization of this compound. The provided experimental protocols and analytical data serve as a practical resource for researchers working with this important long-chain hydroxy fatty acid. As interest in sustainable and bio-based chemicals grows, the efficient isolation from natural sources and the development of robust synthetic routes will continue to be of high importance.

References

A Comprehensive Technical Guide to 22-Hydroxydocosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 22-hydroxydocosanoic acid, covering its fundamental chemical properties, synthesis, biological significance, and relevant experimental methodologies.

Chemical Identity and Properties

This compound is a long-chain omega-hydroxy fatty acid. Its unique structure, featuring a hydroxyl group at the terminal (ω) position of a 22-carbon chain, imparts specific chemical properties and biological functions.

Synonyms and CAS Number

A clear identification of this compound is crucial for research and commercial purposes. The following table summarizes its common synonyms and Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value |

| CAS Number | 506-45-6[1][2] |

| Synonyms | ω-Hydroxydocosanoic acid[2] |

| ω-Hydroxybehenic acid[2] | |

| 22-Hydroxy DCA[1] | |

| ω-Hydroxy DCA[1] | |

| Phellonic acid |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis. The table below presents key quantitative data.

| Property | Value | Source |

| Molecular Formula | C22H44O3 | [1][2] |

| Molecular Weight | 356.58 g/mol | [2] |

| Boiling Point | 491.6°C at 760 mmHg | LookChem |

| Density | 0.929 g/cm³ | LookChem |

| Flash Point | 265.2°C | LookChem |

| Refractive Index | 1.469 | LookChem |

| Vapor Pressure | 1E-11 mmHg at 25°C | LookChem |

| Solubility | Soluble in Chloroform | [1] |

| Purity (Commercially Available) | ≥98% or >98% | [1][3] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the catalytic hydrogenation of a protected precursor.

Methodology:

-

Precursor: 22-Benzyloxy-docosanoic acid.

-

Catalyst: 10% Palladium on carbon.

-

Procedure:

-

In a suitable reaction flask, charge 2.0 g of 10% palladium on carbon catalyst.

-

In a separate flask, dissolve 9.0 g of 22-benzyloxydocosanoic acid in 300 mL of a 2:1 ethanol (B145695)/ether solvent mixture. Sonication for 30 minutes can aid dissolution.

-

Introduce the solution of the precursor to the reaction flask containing the catalyst.

-

Charge the reaction vessel with hydrogen gas to a pressure of 1 atmosphere.

-

The reaction proceeds via hydrogenolysis, cleaving the benzyl (B1604629) ether to yield the free hydroxyl group.

-

Monitor the reaction for completion.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

-

Extraction from Natural Sources (e.g., Birch Bark)

This compound is a major component of suberin, a complex biopolymer found in the bark of trees like the silver birch (Betula pendula).[4] Extraction involves the depolymerization of suberin.

Methodology:

-

Source Material: Dried and ground outer bark of Betula pendula.

-

Depolymerization:

-

Perform an alkaline hydrolysis on the source material. This is typically achieved by refluxing with a solution of sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent (e.g., ethanol or methanol). This process cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as their corresponding salts.

-

-

Isolation:

-

After hydrolysis, the solid residue is filtered off.

-

The alkaline solution containing the salts of the suberin acids is then acidified (e.g., with hydrochloric acid) to a low pH.

-

This protonates the carboxylate groups, causing the free fatty acids, including this compound, to precipitate out of the aqueous solution.

-

The precipitate is then collected by filtration or centrifugation.

-

-

Purification:

-

The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

-

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of this compound.

Methodology:

-

Derivatization: Due to its low volatility, this compound must be derivatized prior to GC-MS analysis. A common method is silylation, which converts the hydroxyl and carboxyl groups into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This is typically achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The oven temperature is programmed to ramp up to allow for the separation of the different components of the sample.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the silylated this compound by comparison to a reference spectrum or a spectral library.

-

Biological Significance and Signaling Pathways

This compound plays significant roles in both the plant and animal kingdoms.

Role in Suberin Biosynthesis

In plants, this compound is a key monomeric building block of suberin.[4] Suberin is a lipophilic biopolymer deposited in the cell walls of certain tissues, such as the endodermis of roots and the phellem of bark, where it forms a protective barrier against water loss and pathogen invasion. The biosynthesis of suberin is a complex process involving the synthesis of fatty acid derivatives and their polymerization.

Caption: Simplified workflow of this compound's role in suberin biosynthesis.

Omega-Oxidation Pathway in Mammals

In mammals, this compound is an intermediate in the omega-oxidation pathway of docosanoic acid (behenic acid). This metabolic process occurs in the microsomes of tissues like the liver and is catalyzed by cytochrome P450 enzymes.

A study on rat liver microsomes has shown that docosanoic acid is first hydroxylated at the omega-position to form this compound. This intermediate is then further oxidized to the corresponding dicarboxylic acid, docosanedioic acid. This oxidation can proceed via two distinct pathways, one dependent on NADPH and the other on NAD+. The NADPH-dependent pathway is sensitive to inhibitors of cytochrome P450, such as miconazole (B906) and disulfiram, and involves enzymes from the CYP4A and/or CYP4F subfamilies.

Caption: The omega-oxidation pathway of docosanoic acid in rat liver microsomes.[5]

References

- 1. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]

- 2. Cas 506-45-6,this compound | lookchem [lookchem.com]

- 3. larodan.com [larodan.com]

- 4. 22-hydroxy Docosanoic Acid | CAS 506-45-6 | Cayman Chemical | Biomol.com [biomol.com]

- 5. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Omega-Hydroxy Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

Omega-hydroxy fatty acids (ω-HFAs) are a class of lipid molecules hydroxylated at their terminal carbon atom. Once considered minor metabolic byproducts, they are now recognized as critical signaling molecules involved in a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological functions of ω-HFAs, with a particular focus on their roles in inflammation, skin barrier integrity, and metabolic regulation. We present a comprehensive overview of their biosynthesis, signaling pathways, and relevance in disease, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these fascinating lipids.

Introduction

Omega-hydroxy fatty acids (ω-HFAs) are produced from the enzymatic oxidation of fatty acids by cytochrome P450 (CYP) ω-hydroxylases. These enzymes, primarily belonging to the CYP4A and CYP4F subfamilies, introduce a hydroxyl group at the terminal (ω) or penultimate (ω-1) carbon of various fatty acids, including arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The resulting ω-hydroxylated products, such as 20-hydroxyeicosatetraenoic acid (20-HETE) derived from AA, are not merely intermediates for degradation but are potent bioactive lipids with distinct signaling properties.

Emerging evidence has implicated ω-HFAs in the regulation of vascular tone, inflammation, immune responses, and epithelial barrier function. Their dysregulation has been linked to a variety of pathological conditions, including hypertension, cancer, and inflammatory skin diseases. Consequently, the enzymes responsible for their synthesis and their downstream signaling partners have become attractive targets for therapeutic intervention. This guide will delve into the core biological functions of ω-HFAs, providing the necessary technical details to facilitate further research and drug development in this promising field.

Biosynthesis of Omega-Hydroxy Fatty Acids

The primary pathway for the generation of ω-HFAs is the ω-oxidation of fatty acids, catalyzed by CYP ω-hydroxylases. This process occurs predominantly in the endoplasmic reticulum of cells in various tissues, including the liver, kidney, and skin.

Key Enzymes and Substrates

The main enzymes involved in ω-HFA synthesis are members of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies. These enzymes exhibit substrate specificity, with different isoforms preferentially metabolizing certain fatty acids. For example, CYP4A11, CYP4F2, and CYP4F3B are the primary enzymes responsible for the conversion of arachidonic acid to 20-HETE in humans.

Table 1: Key Cytochrome P450 Enzymes in Omega-Hydroxy Fatty Acid Synthesis

| Enzyme Family | Key Isoforms (Human) | Primary Substrates | Major Products | Key Functions of Products |

| CYP4A | CYP4A11 | Arachidonic Acid, Other Long-Chain Fatty Acids | 20-HETE | Vasoconstriction, Pro-inflammatory signaling |

| CYP4F | CYP4F2, CYP4F3A/B | Arachidonic Acid, Leukotriene B4, Prostaglandins | 20-HETE, 20-OH-LTB4 | Inactivation of pro-inflammatory mediators, Skin barrier function |

Biological Functions and Signaling Pathways

Omega-hydroxy fatty acids exert their biological effects through various mechanisms, including receptor-mediated signaling and modulation of other signaling pathways.

Inflammation and Immune Response

20-HETE, the most extensively studied ω-HFA, is a potent pro-inflammatory mediator. It has been shown to stimulate the production of inflammatory cytokines and promote the activation of endothelial cells. Conversely, the ω-hydroxylation of other eicosanoids, such as leukotriene B4 (LTB4) by CYP4F3A, leads to their inactivation, thereby representing a crucial mechanism for the resolution of inflammation.

Recent studies have identified the G protein-coupled receptor 75 (GPR75) as a high-affinity receptor for 20-HETE. The binding of 20-HETE to GPR75 initiates a cascade of intracellular signaling events.

Figure 1. 20-HETE signaling through the GPR75 receptor.

Skin Barrier Function

Omega-hydroxy fatty acids are integral components of the epidermal permeability barrier. Specifically, ω-hydroxyceramides are essential for the formation of the cornified lipid envelope, a structure critical for preventing water loss and protecting against environmental insults. Deficiencies in the enzymes that synthesize these specialized lipids can lead to severe skin disorders.

Figure 2. Role of ω-HFAs in skin barrier formation.

Metabolic Regulation

Omega-hydroxy fatty acids have also been implicated in the regulation of lipid and glucose metabolism. Some ω-HFAs can activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in fatty acid oxidation. Activation of PPARα by ω-HFAs can lead to the upregulation of genes involved in lipid catabolism.

Quantitative Data

Precise quantification of ω-HFAs in biological matrices is crucial for understanding their physiological roles and for biomarker discovery. The following table summarizes available quantitative data.

Table 2: Concentrations and Binding Affinities of Key Omega-Hydroxy Fatty Acids

| Omega-Hydroxy Fatty Acid | Biological Matrix | Concentration Range | Receptor | Binding Affinity (Kd) | Reference |

| 20-HETE | Human Plasma | 1-10 ng/mL | GPR75 | High Affinity (Specific Kd not consistently reported) | |

| 20-HETE | Canine Myocardium (post-reperfusion) | Significantly elevated | - | - | |

| 12-HEPE | Human Plasma (post ω-3 supplementation) | Significant increase | - | - | |

| 14-HDHA | Human Plasma (post ω-3 supplementation) | Significant increase | - | - | |

| Total HEPEs | Mouse Spleen (fat-1 transgenic) | ~17,711 ng/g | - | - | |

| Total HDHAs | Mouse Kidney (fat-1 transgenic) | Increased ~3.4-fold | - | - |

Note: Quantitative data for ω-HFAs in human tissues is still an active area of research, and reported concentrations can vary depending on the analytical methods and patient populations.

Experimental Protocols

The study of ω-HFAs requires specialized analytical techniques and cell-based assays. This section provides an overview of key experimental protocols.

Extraction and Quantification of Omega-Hydroxy Fatty Acids by LC-MS/MS

This protocol describes the general workflow for the extraction and analysis of ω-HFAs from biological samples.

Objective: To extract and quantify ω-HFAs from plasma or tissue homogenates.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standards (e.g., deuterated 20-HETE)

-

Solvents: Methanol, Chloroform, Hexane, Ethyl Acetate (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (Silica-based)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

For tissues, homogenize in a suitable buffer.

-

Spike samples with a known amount of internal standard.

-

-

Lipid Extraction (Folch or Bligh-Dyer Method):

-

Add a 2:1 mixture of chloroform:methanol to the sample.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Enrichment:

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

-

Condition a silica (B1680970) SPE cartridge with hexane.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids.

-

Elute the ω-HFAs with a more polar solvent (e.g., ethyl acetate).

-

Dry the eluate under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried ω-HFA fraction in the initial mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or ammonium (B1175870) acetate) as the mobile phase.

-

Perform mass spectrometric detection in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for each ω-HFA and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of ω-HFA standards.

-

Calculate the concentration of each ω-HFA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Figure 3. General workflow for ω-HFA analysis.

Cell-Based Assay for GPR75 Activation

This protocol outlines a method to assess the activation of GPR75 by ω-HFAs in a cell-based system.

Objective: To measure the downstream signaling of GPR75 in response to ω-HFA treatment.

Materials:

-

A cell line endogenously expressing or engineered to overexpress GPR75 (e.g., HEK293-GPR75).

-

Cell culture medium and supplements.

-

Omega-hydroxy fatty acids of interest (e.g., 20-HETE).

-

A calcium flux assay kit or an inositol (B14025) phosphate (B84403) accumulation assay kit.

-

A plate reader capable of fluorescence or luminescence detection.

Procedure:

-

Cell Culture:

-

Culture the GPR75-expressing cells to an appropriate confluency in a multi-well plate.

-

-

Assay Preparation:

-

If using a calcium flux assay, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

If using an inositol phosphate assay, label the cells with [³H]-myo-inositol or use a competitive immunoassay kit.

-

-

Stimulation:

-

Prepare a dilution series of the ω-HFA in a suitable assay buffer.

-

Add the ω-HFA solutions to the cells and incubate for the appropriate time.

-

-

Detection:

-

For the calcium flux assay, measure the change in fluorescence intensity over time using a plate reader.

-

For the inositol phosphate assay, lyse the cells and measure the amount of accumulated inositol phosphates by scintillation counting or according to the kit instructions.

-

-

Data Analysis:

-

Plot the response (e.g., change in fluorescence, IP1 concentration) as a function of the ω-HFA concentration.

-

Calculate the EC50 value to determine the potency of the ω-HFA in activating GPR75.

-

Relevance to Drug Development

The pivotal roles of ω-HFAs in pathophysiology have made their metabolic and signaling pathways attractive targets for drug discovery.

Inhibition of Cytochrome P450 ω-Hydroxylases

Given the pro-inflammatory and hypertensive effects of 20-HETE, inhibitors of the CYP4A and CYP4F enzymes that produce it are being investigated as potential therapeutics for cardiovascular and inflammatory diseases. Several small molecule inhibitors, such as HET0016 and 17-ODYA, have shown efficacy in preclinical models of ischemia-reperfusion injury and hypertension.

GPR75 as a Therapeutic Target

The identification of GPR75 as the 20-HETE receptor has opened up new avenues for drug development. The development of GPR75 antagonists could offer a more targeted approach to blocking the detrimental effects of 20-HETE in diseases such as hypertension and cancer. Conversely, GPR75 agonists might be beneficial in conditions where enhanced signaling is desired.

Conclusion

Omega-hydroxy fatty acids have emerged from relative obscurity to be recognized as a class of potent lipid mediators with significant implications for human health and disease. Their involvement in fundamental processes such as inflammation, skin barrier function, and metabolic regulation underscores their importance. The continued elucidation of their signaling pathways and the development of specific tools to modulate their activity hold great promise for the development of novel therapeutics for a range of disorders. This guide provides a solid foundation for researchers and drug development professionals to further explore the exciting and complex biology of omega-hydroxy fatty acids.

22-Hydroxydocosanoic Acid in Silver Birch (Betula pendula) Bark: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Natural Compound

This technical guide provides a comprehensive overview of 22-hydroxydocosanoic acid, a long-chain omega-hydroxy fatty acid found in the bark of the silver birch (Betula pendula). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the extraction, characterization, and potential therapeutic applications of this biomolecule.

Introduction

Silver birch bark is a rich source of bioactive compounds, with suberin being a major component of the outer bark, constituting up to 45% of its dry weight.[1][2] Suberin is a complex, cross-linked polyester (B1180765) primarily composed of long-chain fatty acids and glycerol. One of the key monomers released upon the depolymerization of birch suberin is this compound (also known as ω-hydroxybehenic acid). This C22 saturated fatty acid possesses a hydroxyl group at its terminal (ω) position, a feature that imparts unique chemical properties and potential biological activities.

This guide details the chemical and physical properties of this compound, methods for its extraction and quantification from Betula pendula bark, and explores its potential as a modulator of cellular signaling pathways relevant to drug development.

Chemical and Physical Properties

This compound is a very long-chain saturated fatty acid.[3] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₂H₄₄O₃ | [4][5][6] |

| Molecular Weight | 356.58 g/mol | [6] |

| CAS Number | 506-45-6 | [5][6] |

| Appearance | Solid | [5] |

| Solubility | Practically insoluble in water, soluble in chloroform | [3][5] |

| pKa (Strongest Acidic) | 4.95 | [3] |

| Synonyms | ω-Hydroxybehenic acid, Phellonic acid | [3] |

Occurrence in Betula pendula Bark

This compound is a significant constituent of the suberin fraction of silver birch outer bark. Quantitative analysis of the monomeric composition of suberin from Betula pendula has been performed using gas chromatography-mass spectrometry (GC-MS) after alkaline hydrolysis and derivatization.

| Component | Percentage of Suberin Monomers (%) |

| This compound | 13.6 ± 1.2 |

| 1,22-Docosanedioic acid | 7.1 ± 0.7 |

| 9,10,18-Trihydroxyoctadecanoic acid | 25.3 ± 2.1 |

| 18-Hydroxyoctadec-9-enoic acid | 15.8 ± 1.5 |

| 9,10-Epoxy-18-hydroxyoctadecanoic acid | 10.2 ± 0.9 |

| Other fatty acids and derivatives | 28.0 ± 3.6 |

Note: The data presented is a representative composition and can vary based on the specific birch species, geographical location, and extraction method.

Experimental Protocols

Extraction and Isolation of Suberin Fatty Acids from Betula pendula Bark

This protocol describes a common method for the depolymerization of suberin and the extraction of its constituent fatty acids, including this compound.

Materials:

-

Dried and ground outer bark of Betula pendula

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (B145695) (95%)

-

n-Hexane

-

Hydrochloric acid (HCl)

-

Deionized water

-

Filter paper

-

Rotary evaporator

-

Soxhlet apparatus (optional, for pre-extraction)

Procedure:

-

Pre-extraction (Optional but Recommended): To remove extractives such as triterpenoids (e.g., betulin), pre-extract the ground birch bark with a non-polar solvent like n-hexane using a Soxhlet apparatus for 8-12 hours. This step increases the purity of the subsequent suberin hydrolysate.

-

Alkaline Hydrolysis:

-

Place 100 g of pre-extracted and dried birch bark powder in a 2 L round-bottom flask.

-

Add 1 L of 5% (w/v) KOH in 95% ethanol.

-

Reflux the mixture with stirring for 4 hours at 80-90°C. This process cleaves the ester bonds of the suberin polymer.

-

-

Filtration and Acidification:

-

After cooling, filter the mixture to remove the solid bark residue.

-

Wash the residue with ethanol to ensure complete recovery of the hydrolysate.

-

Combine the filtrates and reduce the volume by approximately 50% using a rotary evaporator.

-

Acidify the concentrated filtrate to a pH of 2-3 with 2 M HCl. This will precipitate the fatty acids.

-

-

Extraction of Fatty Acids:

-

Transfer the acidified solution to a separatory funnel.

-

Extract the fatty acids three times with equal volumes of n-hexane.

-

Combine the organic phases and wash with deionized water until the washings are neutral.

-

-

Drying and Evaporation:

-

Dry the n-hexane phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the n-hexane under reduced pressure using a rotary evaporator to obtain the crude suberin fatty acid mixture.

-

Quantification of this compound by GC-MS

This protocol outlines the derivatization and analysis of the extracted suberin fatty acids to quantify this compound.

Materials:

-

Crude suberin fatty acid extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., deuterated long-chain fatty acid)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

GC column suitable for fatty acid analysis (e.g., DB-5ms or equivalent)

Procedure:

-

Derivatization:

-

Accurately weigh approximately 10 mg of the crude suberin fatty acid extract into a vial.

-

Add a known amount of the internal standard.

-

Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.[7]

-

Seal the vial and heat at 70°C for 60 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

-

-

GC-MS Analysis:

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

Ramp 2: Increase to 300°C at a rate of 5°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

MS Parameters:

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan range: m/z 50-700

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

-

-

Quantification:

-

Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with a pure standard of this compound.

-

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activities of this compound are limited, other long-chain fatty acids are known to act as signaling molecules, particularly as agonists for G-protein coupled receptors (GPCRs) such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4). These receptors are involved in various physiological processes, including insulin (B600854) secretion, inflammation, and metabolic regulation.

Activation of GPR40 and GPR120 by long-chain fatty acids can trigger downstream signaling cascades. A plausible signaling pathway initiated by this compound, based on the known mechanisms of these receptors, is depicted below.

Upon binding of this compound to GPR40/GPR120, the Gαq subunit of the associated G-protein is activated. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG can then activate various downstream effectors, including Protein Kinase C (PKC) and mitogen-activated protein kinases (MAPKs) such as ERK1/2, as well as the PI3K/AKT pathway. These pathways are known to regulate cellular processes like proliferation, apoptosis, and metabolic functions.

References

- 1. mdpi.com [mdpi.com]

- 2. Suberin Fatty Acid Hydrolysates from Outer Birch Bark for Hydrophobic Coating on Aspen Wood Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB007075) - FooDB [foodb.ca]

- 4. This compound | C22H44O3 | CID 5282922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. larodan.com [larodan.com]

- 7. researchgate.net [researchgate.net]

The Role of Suberin in Plant Stress Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberin, a complex lipophilic biopolymer, is a critical component of the plant's defense arsenal (B13267) against a multitude of environmental challenges. Deposited in the cell walls of various tissues, particularly in the root endodermis and exodermis, as well as in wound periderm, suberin forms a formidable barrier that regulates the passage of water and solutes and provides a physical shield against pathogens. This technical guide provides an in-depth exploration of the multifaceted functions of suberin in enhancing plant resistance to both abiotic and biotic stresses. We delve into the molecular mechanisms of suberin biosynthesis and its intricate regulation by hormonal signaling pathways, with a focus on the interplay between abscisic acid (ABA) and ethylene (B1197577). Furthermore, this guide presents quantitative data on suberin induction under various stress conditions, detailed experimental protocols for its analysis, and visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this vital plant biopolymer.

Introduction

Plants, being sessile organisms, have evolved sophisticated mechanisms to withstand a barrage of environmental stressors. Among these, the formation of physical barriers is a fundamental strategy for survival. Suberin, a heteropolymer composed of polyaliphatic and polyphenolic domains, is a key player in this defense system.[1][2] Its deposition in the cell wall creates a hydrophobic matrix that effectively seals off plant tissues from the external environment. This barrier function is crucial in mitigating the adverse effects of abiotic stresses such as drought, salinity, and nutrient imbalances, as well as in fending off attacks from pathogens and nematodes.[1][3] Understanding the intricate functions of suberin and the molecular machinery governing its production holds immense potential for the development of stress-tolerant crops and novel therapeutic agents.

Suberin's Role in Abiotic Stress Resistance

Suberin plays a pivotal role in protecting plants from a variety of non-living stressors by modulating water and ion transport and reinforcing cell wall integrity.

Drought and Osmotic Stress

Under conditions of water deficit, the deposition of suberin in root endodermal and exodermal cell walls is significantly enhanced.[4] This increased suberization acts as a crucial adaptation to limit water loss from the stele to the drying soil and to reduce the radial movement of water, thereby helping the plant to maintain its water status.[4] The aliphatic domain of suberin is thought to be the primary contributor to this waterproofing function due to its high hydrophobicity.[3]

Salt Stress

High soil salinity imposes both osmotic stress and ionic toxicity on plants. Suberin lamellae in the root endodermis and exodermis form a critical barrier that restricts the apoplastic bypass flow of sodium (Na⁺) and other toxic ions into the vascular tissues, thus preventing their accumulation in the shoots to toxic levels.[5] Salt stress has been shown to induce a significant increase in the total suberin content in roots, with notable changes in the composition of suberin monomers, including an increase in very-long-chain fatty acids (VLCFAs).[5]

Nutrient Stress

The suberin barrier also plays a complex role in nutrient homeostasis. While it can restrict the uptake of essential nutrients, its plasticity allows plants to adapt to varying nutrient availability. For instance, suberization is reduced under mild manganese (Mn) deficiency to likely enhance uptake, but it is enhanced under strong Mn deficiency, possibly to prevent the leakage of other essential nutrients like potassium (K⁺) from the stele.[3]

Suberin's Role in Biotic Stress Resistance

The suberized cell wall presents a formidable physical obstacle to invading pathogens and pests.

Fungal and Oomycete Pathogens

The dense, hydrophobic nature of suberin makes it difficult for fungal and oomycete hyphae to penetrate the root tissues.[3] Studies on soybean have demonstrated a strong correlation between the amount of pre-formed suberin in the roots and the level of partial resistance to the oomycete Phytophthora sojae.[6][7][8] Cultivars with higher suberin content exhibit delayed colonization by the pathogen, providing the plant with more time to mount its chemical defenses.[7]

Nematode Infestation

The suberized endodermis also acts as a barrier against the migration of plant-parasitic nematodes into the vascular cylinder, thereby limiting the damage they can cause.[3]